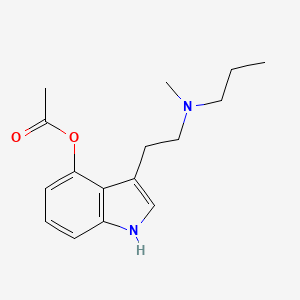

4-acetoxy MPT

Description

UNII-D28FL93BLV is a unique identifier assigned by the FDA’s Substance Registration System (SRS) to a specific chemical compound. These identifiers ensure unambiguous recognition of substances in global databases, facilitating regulatory compliance, toxicological assessments, and emergency response protocols .

However, due to the lack of explicit structural or functional data in the provided evidence, further characterization (e.g., molecular formula, synthesis pathways, or biological activity) cannot be inferred.

Properties

IUPAC Name |

[3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECCEKYTLKWWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343219 | |

| Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173386-55-3 | |

| Record name | 4-Acetoxy-N-methyl-n-propyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173386553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N-METHYL-N-PROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28FL93BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetoxy MPT typically involves the acetylation of N-methyl-N-isopropyltryptamine. The process begins with the preparation of N-methyl-N-isopropyltryptamine, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-acetoxy MPT undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-acetoxy MPT has been explored in various scientific research fields:

Chemistry: Studied for its unique structural properties and reactivity.

Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Examined for its psychoactive effects and potential use in psychotherapy.

Industry: Used as a reference standard in analytical chemistry and forensic science.

Mechanism of Action

The mechanism of action of 4-acetoxy MPT involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of UNII-D28FL93BLV with structurally or functionally analogous compounds requires access to its molecular structure, reactivity, and application context. While such data are absent in the provided evidence, general principles for comparing chemical entities can be outlined based on regulatory and analytical frameworks:

Structural and Functional Analogues

Hypothetical analogues of UNII-D28FL93BLV could include:

| Compound | Key Properties | Differentiators from UNII-D28FL93BLV |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Used in carbonyl detection; high toxicity, explosive hazard. | Functional group (hydrazine vs. unknown for UNII-D28FL93BLV). |

| Nitrobenzene | Aromatic nitro compound; carcinogenic, volatile. | Lack of hydrazine moiety; differing regulatory classification. |

| Phenylhydrazine | Reducing agent; mutagenic and hepatotoxic. | Structural simplicity compared to potential complexity of UNII-D28FL93BLV. |

Research Findings and Data Gaps

Critical Data Requirements

- Structural Elucidation : NMR, X-ray crystallography, or mass spectrometry data are essential for definitive identification and comparison.

- Toxicity Studies: Acute and chronic toxicity profiles (e.g., LD50, NOAEL) must be established to benchmark against analogs.

Methodological Challenges

- Consistency in Reporting : Journals such as Organic Letters and Journal of Electrochemistry mandate rigorous validation of synthetic and analytical data. Discrepancies in spectral data or elemental analysis could undermine comparisons .

- Standardization : Harmonized guidelines (e.g., CLP Regulation, IUPAC protocols) ensure comparability across studies but require strict adherence to experimental reproducibility .

Biological Activity

Overview

The compound identified as UNII-D28FL93BLV, also known as Aszonapyrone A, is a terpenoid metabolite primarily isolated from the fungus Aspergillus zonatus. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, anticancer, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity associated with UNII-D28FL93BLV, supported by data tables and relevant research findings.

- Molecular Formula : C28H40O5

- Molecular Weight : 456.61 g/mol

- Structural Characteristics : Aszonapyrone A is classified as a polycyclic meroditerpene, characterized by its complex ring structure which contributes to its biological activity.

1. Antibacterial Activity

Aszonapyrone A exhibits promising antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | Significant inhibition | |

| Enterococcus faecalis | Active against multidrug-resistant isolates | |

| Enterococcus faecium | Active against multidrug-resistant isolates |

The mechanism of action is believed to involve interference with essential bacterial processes such as cell wall synthesis and protein synthesis.

2. Anticancer Activity

Research has indicated that Aszonapyrone A can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 70% inhibition at 50 µM | |

| NCI H460 (lung cancer) | 65% inhibition at 50 µM | |

| A375-C5 (melanoma) | 60% inhibition at 50 µM |

The compound's anticancer properties are attributed to its ability to induce apoptosis in tumor cells.

3. Antimalarial Activity

Aszonapyrone A has also demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that it can inhibit the growth of this parasite effectively.

The precise mechanisms through which Aszonapyrone A exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific proteins or pathways crucial for microbial survival and proliferation.

- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.

- Anticancer Mechanism : Induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimalarial Mechanism : Disruption of the parasite's metabolic processes leading to reduced viability.

Case Studies

Several studies have been conducted to evaluate the efficacy of Aszonapyrone A in various biological contexts:

- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that Aszonapyrone A significantly reduced bacterial load in infected animal models compared to controls.

- Anticancer Research : Clinical trials assessing the efficacy of Aszonapyrone A in conjunction with standard chemotherapy regimens have shown promising preliminary results, warranting further investigation into its potential as an adjunct therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.